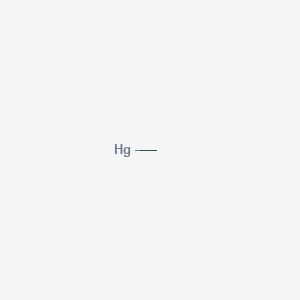

Monomethylmercury

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Monomethylmercury (MMHg) is a highly toxic and bioaccumulative form of mercury that is produced by natural and anthropogenic sources. It is a potent neurotoxin that can cause severe neurological damage and developmental abnormalities in humans and wildlife. MMHg is formed by the methylation of inorganic mercury in aquatic environments, where it can accumulate in fish and shellfish, which are the primary sources of exposure for humans.

Aplicaciones Científicas De Investigación

Photolytic Degradation in Natural Waters : MMHg undergoes photolytic degradation, with the rates varying across different water bodies. The degradation is influenced by natural organic ligands, such as sulfur-containing thiol ligands, which can affect the excitation energy of the carbon-mercury bond in MMHg, leading to increased reactivity towards decomposition (Zhang & Hsu-Kim, 2010).

Detection Techniques : Advanced techniques for measuring MMHg concentrations have been developed, such as using ascorbic acid-assisted direct ethylation for detecting low femtomolar concentrations from small volumes of seawater (Munson, Babi, & Lamborg, 2014).

Mercury Isotope Fractionation : The study of mercury isotope fractionation during the photoreduction of MMHg in the presence of dissolved organic matter (DOM) reveals insights into the environmental behavior of MMHg. The fractionation extent and signature are sensitive to different ligands binding MMHg in nature (Chandan, Ghosh, & Bergquist, 2015).

Human Gut Microbiota Interaction : Research indicates that the degradation of MMHg by the human gut microbiota is influenced by dietary nutrients. This provides insights into individual variations in mercury absorption and potential toxicity (Guo, Yumvihoze, Poulain, & Chan, 2018).

Environmental Accumulation : Studies in natural environments, such as wetlands and marine ecosystems, have shown that MMHg can accumulate in specific biological and geological systems, affecting the mercury cycle and food web dynamics (Lominchar et al., 2019).

Propiedades

Número CAS |

16056-34-1 |

|---|---|

Nombre del producto |

Monomethylmercury |

Fórmula molecular |

CH3Hg |

Peso molecular |

215.63 g/mol |

Nombre IUPAC |

methylmercury |

InChI |

InChI=1S/CH3.Hg/h1H3; |

Clave InChI |

JJWSNOOGIUMOEE-UHFFFAOYSA-N |

SMILES |

C[Hg] |

SMILES canónico |

C[Hg] |

Otros números CAS |

16056-34-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)

![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)